molecular formula C11H22N2O4S B6185568 tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate CAS No. 2679950-03-7

tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate

Cat. No.: B6185568
CAS No.: 2679950-03-7
M. Wt: 278.4
InChI Key:
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Description

tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methylsulfamoyl group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylsulfonamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods. The use of flow microreactors enables better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[(methylsulfonyl)oxy]methylpiperidine-1-carboxylate
  • tert-Butyl 3-(methylsulfonyl)piperidine-1-carboxylate
  • tert-Butyl 3-(methylsulfamoyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl (3R)-3-(methylsulfamoyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methylsulfamoyl group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications. Its unique reactivity and stability under different conditions set it apart from other similar compounds .

Properties

CAS No.

2679950-03-7

Molecular Formula

C11H22N2O4S

Molecular Weight

278.4

Purity

95

Origin of Product

United States

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